molecular formula C14H11N3O2 B2458441 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid CAS No. 923005-18-9

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid

Cat. No.: B2458441
CAS No.: 923005-18-9
M. Wt: 253.261
InChI Key: ILLQJQOHSVFYPT-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid is a heterocyclic compound that combines a pyrazole ring with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the quinoline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1-methyl-3-pyrazolecarboxylic acid with 2-chloroquinoline in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride for converting the carboxylic acid to an acid chloride, followed by reaction with amines or alcohols.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-carboxylic acid alcohols or amines.

    Substitution: Formation of esters, amides, or other functionalized derivatives.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-3-yl)-acetic acid
  • 2-(1-Methyl-1H-pyrazol-3-yl)-benzoic acid
  • 2-(1-Methyl-1H-pyrazol-3-yl)-pyridine-4-carboxylic acid

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)-quinoline-4-carboxylic acid is unique due to the combination of the pyrazole and quinoline moieties, which may confer distinct biological activities and chemical reactivity. The presence of both heterocyclic rings can enhance its potential as a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-7-6-12(16-17)13-8-10(14(18)19)9-4-2-3-5-11(9)15-13/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLQJQOHSVFYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325068
Record name 2-(1-methylpyrazol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

923005-18-9
Record name 2-(1-methylpyrazol-3-yl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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